N(6)-Methyl-3'-amino-3'-deoxyadenosine is a modified nucleoside derived from adenosine, featuring a methyl group at the N(6) position and an amino group at the 3' position of the deoxyribose sugar. This compound has garnered interest due to its potential implications in biological processes and therapeutic applications.
N(6)-Methyl-3'-amino-3'-deoxyadenosine can be synthesized through various chemical methods, including enzymatic processes and chemical modifications of natural nucleosides. The presence of the methyl group at the N(6) position is particularly significant in influencing the compound's biological activity.
This compound falls under the category of modified nucleosides, specifically classified as a purine nucleoside. Its structural modifications distinguish it from standard deoxyadenosine, enabling unique interactions within biological systems.
The synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine can be accomplished through several approaches:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized product.
N(6)-Methyl-3'-amino-3'-deoxyadenosine features a purine base (adenine) attached to a deoxyribose sugar, with a methyl group at the N(6) position and an amino group at the 3' carbon of the sugar. The molecular formula for this compound is C₁₃H₁₈N₄O₃.
This structure plays a critical role in its biological function and interaction with nucleic acids.
N(6)-Methyl-3'-amino-3'-deoxyadenosine can participate in various chemical reactions typical for nucleosides:
The reactivity of this compound is influenced by its functional groups, particularly the N(6) methyl group, which can affect its stability and interactions with enzymes involved in nucleotide metabolism .
The mechanism of action for N(6)-Methyl-3'-amino-3'-deoxyadenosine involves its incorporation into nucleic acids where it may influence gene expression and cellular processes through epigenetic modifications. The modification at the N(6) position is known to play a role in RNA metabolism and stability.
Studies have shown that similar modifications can affect RNA splicing and translation processes, suggesting that N(6)-methylation may also impact protein synthesis indirectly through altered mRNA functions .
N(6)-Methyl-3'-amino-3'-deoxyadenosine has several potential applications in scientific research:
N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS# 6088-33-1) is a doubly modified purine nucleoside characterized by two key structural alterations: a methyl group at the N6 position of the adenine base and an amino group replacing the 3'-hydroxyl of the deoxyribose sugar. Its molecular formula is C₁₁H₁₆N₆O₃ (molecular weight: 280.28 g/mol), distinguishing it from conventional deoxyadenosines [4]. The 3'-amino modification confers altered hydrogen-bonding capacity and steric properties compared to natural 3'-OH nucleosides, impacting potential interactions with enzymes and nucleic acid processing machinery.
This compound belongs to a broader class of adenosine analogues with modifications at three strategic sites:
Table 1: Structural Comparison of Adenosine Analogues
Compound Name | CAS Number | Base Modification | Sugar Modification | Molecular Formula | |
---|---|---|---|---|---|
N(6)-Methyl-3'-amino-3'-deoxyadenosine | 6088-33-1 | N6-methyl | 3'-amino | C₁₁H₁₆N₆O₃ | |
3'-Deoxy-N6-methyladenosine | 3616-27-1 | N6-methyl | 3'-H | C₁₁H₁₅N₅O₃ | |
N6-Methyl-2'-deoxyadenosine | 168948-26-1 | N6-methyl | None | C₁₁H₁₅N₅O₃ | |
N6-Methyl-ATP | 3130-39-0 | N6-methyl | Triphosphate | C₁₁H₁₈N₅O₁₃P₃ | [6] [7] [10] |
Functionally, the 3'-amino group prevents phosphodiester bond formation during nucleic acid synthesis, categorizing this compound as a potential chain-terminating nucleoside [6]. Its structural rigidity also influences recognition by methyltransferases and demethylases involved in epigenetic pathways, as evidenced by studies on similar analogues [5].
The investigation of methylated adenosines has evolved through three distinct phases:
The development of 3'-modified nucleosides accelerated with the discovery that 3'-deoxy variants resist enzymatic degradation, enhancing their utility in in vitro methylation assays [6]. N(6)-Methyl-3'-amino-3'-deoxyadenosine specifically emerged as a stable probe for studying methyltransferase substrate specificity due to its dual modifications that mimic transition states in methylation reactions [4].
N(6)-Methyl-3'-amino-3'-deoxyadenosine exhibits distinct biochemical properties compared to its epigenetic counterpart N6-methyl-2′-deoxyadenosine (m6dA):
In contrast, N(6)-Methyl-3'-amino-3'-deoxyadenosine is synthetically derived and lacks natural phosphorylation pathways, making it metabolically stable in vitro [4] [6].
Functional Roles:
N(6)-Methyl-3'-amino-3'-deoxyadenosine serves primarily as a research tool: Its 3'-amino group blocks DNA polymerase activity, allowing studies of methylation-dependent processes without DNA replication artifacts [6].
Structural Impacts:
Table 2: Functional Comparison of Methylated Adenosine Derivatives
Property | N(6)-Methyl-3'-amino-3'-deoxyadenosine | N6-Methyl-2′-Deoxyadenosine (m6dA) | N6-Methyl-ATP | |
---|---|---|---|---|
Natural occurrence | Synthetic | Eukaryotes/prokaryotes | Ubiquitous (RNA metabolite) | |
Epigenetic role | None | Gene regulation/nucleosome positioning | Methyl group donor for m6dA | |
Key biochemical effect | DNA polymerase inhibition | Altered DNA-protein interactions | Substrate for RNA polymerases | |
Research utility | Methyltransferase studies | Epigenetic mapping | Isotopic labeling experiments | [1] [6] [10] |
The divergence in function underscores how minor structural changes (3'-OH vs. 3'-NH₂) convert an epigenetic mark into a targeted biochemical probe. While m6dA remains controversial as a heritable DNA mark in mammals [1], synthetic analogues provide unambiguous tools to dissect nucleic acid modifications.
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